5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one
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Overview
Description
5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a sec-butyl group at the 5-position and a 4-methoxyphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with sec-butylamine to form an intermediate Schiff base, which is then cyclized with a suitable reagent such as urea or thiourea to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(sec-Butyl)-2-(4-formylphenyl)pyrimidin-4(1H)-one or 5-(sec-Butyl)-2-(4-carboxyphenyl)pyrimidin-4(1H)-one.
Reduction: 5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidine.
Substitution: 5-(sec-Butyl)-2-(4-aminophenyl)pyrimidin-4(1H)-one or 5-(sec-Butyl)-2-(4-thiolphenyl)pyrimidin-4(1H)-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-(sec-Butyl)-2-phenylpyrimidin-4(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-(sec-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and hydrogen bonding interactions.
5-(sec-Butyl)-2-(4-chlorophenyl)pyrimidin-4(1H)-one: The presence of a chlorine atom can alter its electronic properties and reactivity.
Uniqueness
5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidin-4(1H)-one is unique due to the presence of both the sec-butyl and methoxyphenyl groups, which confer specific chemical and biological properties. The methoxy group can participate in hydrogen bonding and electronic interactions, while the sec-butyl group provides steric hindrance and hydrophobic character.
Properties
CAS No. |
61454-67-9 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-butan-2-yl-2-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2/c1-4-10(2)13-9-16-14(17-15(13)18)11-5-7-12(19-3)8-6-11/h5-10H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
YGYMORFGQAVNIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CN=C(NC1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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